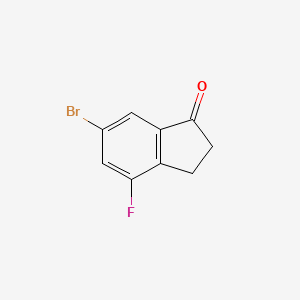

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPXVDTWEBFLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-74-8 | |

| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Indanones in Medicinal Chemistry

6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its rigid indanone core, decorated with strategically placed bromo and fluoro substituents, offers a unique combination of steric and electronic properties. The indanone scaffold itself is a privileged structure, found in numerous biologically active compounds and natural products, prized for its conformational rigidity which can lead to higher binding affinities with biological targets.[1][2]

The presence of both a bromine and a fluorine atom on the aromatic ring significantly enhances the compound's utility. The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the facile introduction of molecular complexity and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3] Consequently, this compound is a compound of significant interest for researchers aiming to develop novel therapeutics, particularly in areas like oncology and neurology where indanone-based molecules have shown promise.[1][3]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| CAS Number | 881189-74-8 | [4][5] |

| Molecular Formula | C₉H₆BrFO | [4][5] |

| Molecular Weight | 229.05 g/mol | [4][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 123-126 °C | [4] |

| Boiling Point (Predicted) | 296.6 ± 40.0 °C | [4] |

| Density (Predicted) | 1.691 ± 0.06 g/cm³ | [4] |

| InChI Key | FVPXVDTWEBFLLE-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation.[7][8][9] This powerful cyclization reaction is a cornerstone of aromatic chemistry for forming cyclic ketones.

Conceptual Synthesis Pathway

The logical synthetic approach involves the cyclization of a 3-arylpropanoic acid precursor, specifically 3-(3-bromo-5-fluorophenyl)propanoic acid. This precursor contains the requisite carbon skeleton and substitution pattern. The key transformation is the formation of the five-membered cyclopentanone ring fused to the aromatic ring.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-bromo-5-fluorophenyl)propanoyl chloride

-

To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add thionyl chloride (SOCl₂) (2.5 eq).

-

Reflux the mixture for several hours (e.g., 2-4 hours, reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

-

After completion, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts catalysts like AlCl₃ are highly moisture-sensitive and will be quenched by water. All reagents and solvents must be anhydrous.

-

Thionyl Chloride: It is an effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This step hydrolyzes the aluminum complexes.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring. A stoichiometric amount is often required as the product ketone can also complex with the Lewis acid.[7]

-

Controlled Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.

-

Acidic Workup: The acidic workup is crucial to decompose the aluminum-ketone complex formed during the reaction and to protonate any remaining intermediates, allowing for the isolation of the neutral ketone product.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the ketone functionality and the two halogen substituents on the aromatic ring.

Reactions at the Carbonyl Group

The ketone can undergo a wide range of standard transformations:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce an exocyclic double bond at the 1-position.

-

Reductive Amination: Conversion to amines can be achieved via the corresponding oxime or through direct reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position is a key site for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are fundamental in drug discovery for the rapid generation of analogues for SAR exploration.[3]

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aliphatic protons of the cyclopentanone ring and the aromatic protons.

-

The two methylene groups at the 2- and 3-positions would likely appear as complex multiplets in the range of δ 2.5-3.5 ppm.

-

The two aromatic protons would appear as doublets or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of their relative positions and the influence of the fluorine atom.

-

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (with C-F and C-Br couplings), and the two aliphatic carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent in the range of 1690-1720 cm⁻¹. C-F and C-Br stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).[12] Key fragmentation patterns would likely involve the loss of CO (28 Da) and Br (79/81 Da).[12][13][14]

Safety and Handling

This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The compound's true power lies in its dual reactivity: the ketone for classical organic transformations and the bromo substituent for modern cross-coupling chemistry. This combination allows for the efficient construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and researchers in the pursuit of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. This compound | C9H6BrFO | CID 50989426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Structural Elucidation of 6-Bromo-4-Fluoro-Indan-1-one: A Predictive Spectroscopic Analysis

Abstract

This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of 6-bromo-4-fluoro-indan-1-one. In the absence of published, experimentally-derived spectral data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed forecast of the expected spectral characteristics. This guide explains the causal relationships behind predicted chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, grounding these predictions in data from analogous structures and authoritative spectroscopic theory. Detailed, step-by-step protocols for acquiring the requisite data are also provided, ensuring a self-validating framework for future experimental work.

Introduction: The Structural Significance of 6-Bromo-4-Fluoro-Indan-1-one

6-Bromo-4-fluoro-indan-1-one (Figure 1) is a halogenated derivative of indan-1-one, a scaffold of considerable interest in medicinal chemistry and materials science.[1][2] The introduction of bromine and fluorine atoms into the aromatic ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and development. This guide outlines the synergistic application of modern analytical techniques to achieve a confident structural assignment.

Figure 1: Structure of 6-Bromo-4-Fluoro-Indan-1-one

References

Spectroscopic Characterization of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

Introduction

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications in pharmaceutical and materials science research.[1][2][3] Its chemical structure, featuring a bicyclic core with bromine and fluorine substituents on the aromatic ring and a ketone in the five-membered ring, gives rise to a unique spectroscopic fingerprint.[3] This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are based on standard analytical protocols for small organic molecules and serve as a predictive framework for researchers working with this or structurally related compounds.[4]

The accurate interpretation of spectroscopic data is paramount in confirming the chemical identity, purity, and structure of newly synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causal relationships between molecular structure and spectral features.

Molecular Structure and Predicted Spectroscopic Analysis

The structure of this compound forms the basis for predicting its spectroscopic characteristics. The following diagram illustrates the key structural features and numbering convention used for spectral assignments.

References

Introduction: The Strategic Value of the 1-Indanone Scaffold

An In-Depth Technical Guide to the Reactivity Profile of 6-bromo-4-fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid bicyclic framework is frequently utilized in the design of agents targeting central nervous system disorders, cancer, and inflammatory conditions.[1][2] Derivatives of 1-indanone have found application as antiviral agents, anticancer drugs, and pharmaceuticals for treating Alzheimer's disease.[1][3] The strategic functionalization of this core allows for the precise modulation of pharmacological properties.

6-bromo-4-fluoro-1-indanone is a particularly valuable synthetic intermediate. It combines the reactive handles of a ketone, an activated aromatic system, a bromine atom primed for cross-coupling, and a fluorine atom to modulate electronic properties and metabolic stability. This guide, written from the perspective of a Senior Application Scientist, elucidates the reactivity profile of this versatile building block, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 881189-74-8 | [4] |

| Molecular Formula | C₉H₆BrFO | [5] |

| Molecular Weight | 231.05 g/mol | N/A |

| Appearance | Typically an off-white to yellow solid | N/A |

| Melting Point | Not widely reported, requires experimental determination | N/A |

Spectroscopic Signatures (Predicted):

-

¹H NMR: Protons on the aromatic ring will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships, further split by the fluorine atom. The two methylene groups adjacent to the carbonyl (α) and on the aromatic ring (benzylic) will typically appear as distinct triplets or multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon will exhibit a characteristic downfield shift (>190 ppm). Carbons bonded to fluorine will show a large one-bond C-F coupling constant, while carbons two or three bonds away will show smaller couplings. The carbon attached to bromine will also have a distinct chemical shift.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1680-1710 cm⁻¹. C-F and C-Br stretching vibrations will also be present in the fingerprint region.

Core Reactivity Analysis: A Multi-faceted Profile

The reactivity of 6-bromo-4-fluoro-1-indanone can be dissected by considering its three primary reactive zones: the carbonyl group, the α-methylene position, and the aromatic ring.

Caption: Key reactive sites on the 6-bromo-4-fluoro-1-indanone scaffold.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. The electron-withdrawing effects of the fluorine and bromine atoms on the aromatic ring enhance the electrophilicity of the carbonyl carbon compared to unsubstituted 1-indanone.[6]

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 6-bromo-4-fluoro-1-indanol, using standard reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in modifying the core for biological targets.[7]

-

Condensation Reactions: The carbonyl group can participate in aldol-type and Knoevenagel condensations to form new carbon-carbon bonds at the α-position, often leading to the synthesis of 2-benzylidene-1-indanones, a class of compounds investigated for potent cytotoxicity against cancer cell lines.[1]

Reactions at the α-Methylene Position

The protons on the carbon adjacent to the carbonyl (C-2) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

-

Halogenation: In the presence of an acid catalyst and a halogen source (e.g., Br₂), the enol form can be halogenated to yield 2-bromo-6-bromo-4-fluoro-1-indanone.

-

Alkylation & Acylation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be generated cleanly and subsequently alkylated or acylated, providing a route to 2-substituted indanones.

Transformations of the Aromatic Core

The substituted benzene ring offers the most diverse and synthetically valuable avenues for elaboration, primarily through palladium-catalyzed cross-coupling and substitution reactions.

The carbon-bromine bond is the most versatile handle on this molecule for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide powerful and modular methods for forming C-C, C-N, and C-O bonds under relatively mild conditions, a cornerstone of modern pharmaceutical synthesis.[8][9]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or introduce alkyl groups. This is one of the most robust and widely used cross-coupling methods.[10]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups.

-

Heck-Mizoroki Reaction: Reaction with alkenes to form substituted styrenyl-type systems.

-

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form aniline derivatives, a critical transformation for accessing many classes of bioactive molecules.

The choice of catalyst, ligand, base, and solvent is crucial for success and must be optimized for each substrate class. The general catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

While the C-Br bond is the primary site for palladium catalysis, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent carbonyl group activates the C-4 position for attack by potent nucleophiles (e.g., alkoxides, thiolates, amines).[11] However, these reactions often require forcing conditions (high temperatures, strong bases) and may compete with reactions at the carbonyl group. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classic two-step addition-elimination pathway.[12]

Further substitution on the aromatic ring via EAS is challenging due to the deactivating nature of all three substituents (bromo, fluoro, and the acyl group of the indanone). However, if forced, the regiochemical outcome is dictated by the directing effects of the existing groups.[13][14]

-

Fluoro Group: Ortho-, para-directing (directs to C-3 and C-5).

-

Bromo Group: Ortho-, para-directing (directs to C-5 and C-7).

-

Acyl Group (ring junction): Meta-directing (directs to C-5 and C-7).

The C-5 position is electronically favored as it is ortho to the fluorine, para to the bromine, and meta to the deactivating acyl group. Therefore, any potential EAS reaction (e.g., nitration, further halogenation) would be expected to occur predominantly at this position, though yields are likely to be low.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the synthesis of a 6-aryl-4-fluoro-1-indanone derivative, a common transformation leveraging the C-Br bond.

Objective: To synthesize 4-fluoro-6-(4-methoxyphenyl)-1-indanone.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

6-bromo-4-fluoro-1-indanone (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-fluoro-1-indanone, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(dppf)Cl₂. Then, add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

This molecule is classified as causing skin and serious eye irritation and may cause respiratory irritation.[16][17][18] Refer to the full Safety Data Sheet (SDS) before use.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-fluoro-indan-1-one CAS#: 881189-74-8 [m.chemicalbook.com]

- 5. 6-Bromo-1-indanone | 14548-39-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 10. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. electrophilic substitution reactions: Topics by Science.gov [science.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

Unveiling the Therapeutic Promise of Substituted Indanones: A Technical Guide to Their Biological Targets

For Immediate Release

[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the indanone scaffold has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological targets of substituted indanones, delving into their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation.

Introduction: The Versatility of the Indanone Scaffold

Substituted indanones, characterized by a benzene ring fused to a cyclopentanone ring, represent a class of organic compounds with a remarkable breadth of biological activities.[1] Their rigid framework, combined with the potential for diverse substitutions, allows for the fine-tuning of their pharmacological profiles, leading to potent and selective interactions with a variety of biological targets. This guide will explore the significant potential of substituted indanones in oncology, neurodegenerative diseases, and inflammatory conditions.

Anticancer Potential: Targeting the Cellular Machinery of Proliferation

Substituted indanones have demonstrated significant promise as anticancer agents, primarily by targeting key components of cell division and inflammatory signaling.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

A critical target for many anticancer drugs is the microtubule network, a dynamic polymer of α- and β-tubulin heterodimers essential for mitotic spindle formation and cell division.[2][3] Several substituted indanone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]

A notable example is the 3-aryl substituted indanone, (R)-9k, which exhibits sub-micromolar potency against colorectal cancer cell lines.[4] Another study on 2-benzylidene indanones also highlighted their ability to inhibit tubulin polymerization with IC50 values in the low micromolar range.[7]

| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| (R)-9k | 3-aryl substituted | Tubulin Polymerization | 6.1 | [4] |

| HCT-116 (Colon Cancer) | 0.08 | [4] | ||

| HT-29 (Colon Cancer) | 0.11 | [4] | ||

| SW-620 (Colon Cancer) | 0.06 | [4] | ||

| Compound 9j | 2-benzylidene | Tubulin Polymerization | 0.62 | [7] |

| A549 (Lung Cancer) | 0.01 | [7] | ||

| MCF-7 (Breast Cancer) | 0.088 | [7] | ||

| Indanocine | N/A | Tubulin Polymerization | N/A | [6] |

| MCF-7/ADR (MDR Breast Cancer) | 0.02 | [6] |

This protocol outlines a fluorescence-based assay to determine the effect of substituted indanones on tubulin polymerization.[4][7][8]

-

Reagent Preparation:

-

Prepare a tubulin stock solution (>99% pure) at a concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Prepare a fluorescent reporter solution (e.g., DAPI) at a suitable concentration in G-PEM buffer.

-

Prepare test compounds (substituted indanones) at various concentrations in an appropriate solvent (e.g., DMSO). Paclitaxel and vinblastine can be used as positive controls for polymerization promotion and inhibition, respectively.

-

-

Assay Procedure:

-

In a pre-warmed 96-well black microplate, add the test compounds to the respective wells.

-

Add the tubulin stock solution and the fluorescent reporter solution to each well.

-

Initiate polymerization by incubating the plate at 37°C in a fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a specified period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Determine the IC50 value for inhibitory compounds by plotting the percentage of inhibition versus the compound concentration.

-

Caption: Mechanism of anticancer action via tubulin inhibition.

Cyclooxygenase-2 (COX-2) Inhibition: An Anti-Inflammatory Approach to Cancer

Chronic inflammation is a known driver of cancer development.[3] The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and plays a crucial role in producing prostaglandins that promote cell proliferation, angiogenesis, and invasion.[3][9] Certain substituted indanones have been identified as potent and selective COX-2 inhibitors.[10] For instance, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone (L-745,337) is a selective COX-2 inhibitor with anti-inflammatory and analgesic properties.[10]

Neuroprotective Effects: Combating Neurodegenerative Diseases

Substituted indanones have shown significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease by targeting key enzymes involved in neurotransmitter metabolism.

Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission

A hallmark of Alzheimer's disease is the decline in acetylcholine (ACh), a neurotransmitter crucial for memory and learning.[11][12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[11] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to improved cognitive function. Donepezil, a well-known drug for Alzheimer's disease, features an indanone core.[5] Numerous studies have explored the structure-activity relationships of substituted indanones as AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5][13]

| Compound | Substitution Pattern | Target | IC50 (µM) | Reference |

| 13e (E2020/Donepezil) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 0.0057 | [5] |

| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [13] |

| 7b | para-substituted aminopropoxy benzyl | BChE | 0.04 | [13] |

This protocol describes a colorimetric assay to measure AChE activity and its inhibition by substituted indanones, based on the Ellman's method.[6][9][14][15]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate in the phosphate buffer.

-

Prepare a solution of AChE enzyme in the phosphate buffer.

-

Prepare test compounds at various concentrations in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Monoamine Oxidase B (MAO-B) Inhibition: Preserving Dopamine Levels

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. Monoamine oxidase B (MAO-B) is a key enzyme involved in the degradation of dopamine in the brain.[12][16] Inhibition of MAO-B increases the availability of dopamine, providing symptomatic relief.[12] Several 2-heteroarylidene-1-indanone and 2-benzylidene-1-indanone derivatives have been identified as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the low nanomolar range.[15][17]

| Compound Class | Substitution Pattern | Target | IC50 (µM) | Reference |

| 2-heteroarylidene-1-indanones | Varies | MAO-B | 0.0044 - 1.53 | [17] |

| 2-benzylidene-1-indanones | Varies | MAO-B | < 2.74 | [15] |

This protocol details a fluorometric assay for measuring MAO-B activity and its inhibition using kynuramine as a substrate.[1][13][17][18]

-

Reagent Preparation:

-

Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare a stock solution of kynuramine dihydrobromide in water.

-

Prepare a solution of recombinant human MAO-B enzyme in the phosphate buffer.

-

Prepare test compounds at various concentrations in a suitable solvent (e.g., DMSO). Selegiline can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the phosphate buffer and the test compound solution to the respective wells.

-

Add the MAO-B enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time.

-

Initiate the reaction by adding the kynuramine solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (excitation ~310 nm, emission ~400 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Caption: Dual neuroprotective mechanisms of indanones.

Anti-Inflammatory Activity: A Common Thread

The anti-inflammatory properties of substituted indanones are not limited to their anticancer effects via COX-2 inhibition. Several studies have demonstrated their ability to modulate inflammatory pathways through various mechanisms. For example, certain thiazolylhydrazone derivatives of 1-indanone have shown potent anti-inflammatory activity, with one compound exhibiting greater potency than the standard drug ibuprofen.[2] Other studies have shown that 2-benzylidene-1-indanone derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[19] The underlying mechanisms often involve the modulation of signaling pathways such as NF-κB.[14]

Conclusion and Future Directions

Substituted indanones represent a highly versatile and promising scaffold in drug discovery. Their ability to interact with a diverse range of biological targets, including tubulin, COX-2, AChE, and MAO-B, underscores their potential for the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable class of compounds. Future research should focus on optimizing the selectivity and potency of indanone derivatives for specific targets, as well as exploring their potential in combination therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxanim.com [maxanim.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. scbt.com [scbt.com]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. evotec.com [evotec.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular and physical properties, explore its synthetic pathways, and discuss its potential applications, particularly in the realm of drug discovery.

Core Molecular and Physical Properties

This compound is a solid, white to off-white compound.[1] Its core structure consists of a dihydropyran ring fused to a benzene ring, with a bromine and a fluorine atom substituting the aromatic portion. This unique combination of a rigid bicyclic scaffold and halogen substituents imparts specific chemical and physical properties that are valuable for its role as a versatile building block in the synthesis of more complex molecules.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrFO | [1][2][3] |

| Molecular Weight | 229.05 g/mol | [1][3] |

| CAS Number | 881189-74-8 | [1][2][4] |

| Melting Point | 123-126 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound, like other indanone derivatives, can be approached through several established organic chemistry reactions. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-arylpropionic acid.[5][6] This powerful reaction allows for the formation of the characteristic five-membered ring of the indanone system.

The general synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of indanone derivatives.

The reactivity of this compound is largely dictated by the presence of the ketone functional group and the halogen substituents on the aromatic ring. The bromine atom, in particular, can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents. The ketone can undergo reduction to the corresponding alcohol or can be a site for nucleophilic attack.

Applications in Drug Discovery and Development

The indanone scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5][7] The rigidity of the indanone core provides a well-defined orientation for appended functional groups, which can lead to high-affinity interactions with enzymes and receptors.

The presence of both bromine and fluorine atoms in this compound further enhances its potential in drug design.[7] Fluorine can improve metabolic stability and binding affinity, while bromine can be used to probe interactions with the target protein or as a site for further chemical modification.

While specific therapeutic applications of this compound are still under investigation, its structural motifs are found in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5][7] Researchers in drug development can utilize this compound as a starting material or a key intermediate in the synthesis of novel therapeutic agents.

Experimental Protocol: A Representative Synthesis of a Substituted Indanone

Objective: To synthesize a substituted 1-indanone from a 3-arylpropanoic acid precursor.

Materials:

-

Substituted 3-arylpropanoic acid

-

Polyphosphoric acid (PPA) or a similar strong acid catalyst

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 3-arylpropanoic acid in a minimal amount of an appropriate solvent, such as dichloromethane.

-

Addition of Catalyst: To the stirred solution, carefully add the strong acid catalyst (e.g., polyphosphoric acid) in a fume hood. The amount of catalyst will depend on the specific substrate and reaction scale.

-

Reaction: Heat the reaction mixture to the desired temperature (this will need to be optimized for the specific substrate) and allow it to stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure substituted 1-indanone.

Self-Validation: The identity and purity of the synthesized indanone should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to known values if available.

The following diagram illustrates the key steps in this experimental workflow:

Caption: A step-by-step experimental workflow for a representative indanone synthesis.

Conclusion

This compound is a valuable chemical entity with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, coupled with the reactivity imparted by its functional groups, makes it an attractive starting point for the synthesis of a wide array of more complex molecules. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this halogenated indanone will undoubtedly increase.

References

- 1. This compound | C9H6BrFO | CID 50989426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Methodological & Application

Guided Synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Key Pharmaceutical Building Block

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry and drug discovery. The indanone scaffold is a versatile platform in the development of novel therapeutics due to its rigid structure and capacity for chemical modification[1]. This protocol details a robust and efficient two-step synthetic sequence commencing from 3-(3-bromo-5-fluorophenyl)propanoic acid, proceeding through an acyl chloride intermediate, and culminating in a highly regioselective intramolecular Friedel-Crafts acylation. We will delve into the mechanistic principles that govern the reaction, provide a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and safety.

Part 1: Synthetic Strategy & Mechanistic Insights

The synthesis of the target indanone is achieved via a classic and powerful reaction in organic chemistry: the Friedel-Crafts acylation[2]. In this case, the reaction is performed intramolecularly, where the reacting moieties are part of the same molecule, facilitating the formation of a new ring system[3].

The overall strategy is as follows:

-

Acyl Chloride Formation: The carboxylic acid precursor, 3-(3-bromo-5-fluorophenyl)propanoic acid, is converted into its more reactive acyl chloride derivative. This is a standard transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Intramolecular Friedel-Crafts Cyclization: The generated acyl chloride is then subjected to a strong Lewis acid, such as aluminum chloride (AlCl₃), which catalyzes an electrophilic aromatic substitution reaction. The acylium ion electrophile attacks the aromatic ring to forge the new carbon-carbon bond, closing the five-membered ring to yield the desired indanone product.

Causality of Experimental Design

-

Activation of the Carboxylic Acid: A carboxylic acid is not sufficiently electrophilic to participate directly in a Friedel-Crafts reaction. Its conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, priming it for the subsequent cyclization.

-

Generation of the Acylium Ion: The key role of the Lewis acid catalyst (AlCl₃) is to coordinate with the chlorine atom of the acyl chloride. This polarization and subsequent departure of the chlorine as a leaving group generates a highly reactive acylium ion intermediate[4][5]. This intermediate is the potent electrophile that drives the aromatic substitution.

-

Regioselectivity of the Cyclization: The substitution pattern on the aromatic ring dictates the position of the ring closure. Halogens, like bromine and fluorine, are deactivating yet ortho-, para- directing groups for electrophilic aromatic substitution[6]. In the precursor, the available position for cyclization is ortho to the fluorine atom and para to the bromine atom. This alignment of directing effects strongly favors the formation of the desired 6-bromo-4-fluoro-indenone isomer, leading to a highly regioselective reaction.

-

Stoichiometric Catalyst Requirement: Unlike many catalytic reactions, Friedel-Crafts acylations typically require a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This is because the ketone product formed is itself a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst[2][7]. An excess ensures that enough free catalyst is available to drive the reaction to completion.

Part 2: Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride and aluminum chloride are highly corrosive and react violently with water. All glassware must be thoroughly dried before use, and the reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step A: Synthesis of 3-(3-bromo-5-fluorophenyl)propanoyl chloride

-

Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 20 mL) to dissolve the starting material. To this solution, add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Gently heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

-

Monitoring and Workup: Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride is typically used directly in the next step without further purification.

Step B: Synthesis of this compound

-

Catalyst Suspension: In a separate, dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous DCM (approx. 30 mL). Cool the resulting suspension to 0°C in an ice bath with vigorous stirring.

-

Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the cold AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then slowly warm to room temperature. Continue stirring at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the acyl chloride is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl (approx. 10 mL) in a beaker. This process is highly exothermic and will release HCl gas. Perform this step with caution in the fume hood.

-

Extraction: Stir the quenched mixture until all the ice has melted. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part 3: Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | C₉H₆BrFO | 229.05 | >97%[8] |

Typical yields for this type of intramolecular Friedel-Crafts cyclization can range from 60-85%, depending on the purity of the starting materials and the strict adherence to anhydrous conditions.

Part 4: Visualization of Synthetic Workflow

References

- 1. Buy 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | 1509338-41-3 [smolecule.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-1-Indanones

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Functionalization at the 5-position through the introduction of diverse aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction offers a powerful strategy for generating novel molecular architectures.[1][2] This approach is particularly relevant in drug discovery, where the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies is crucial.[3] 5-Bromo-1-indanone serves as a versatile and readily available starting material for these transformations, enabling the construction of carbon-carbon bonds with a high degree of control and functional group tolerance.[1][4] This document provides a comprehensive guide to understanding and implementing the Suzuki coupling of 5-bromo-1-indanone derivatives, including mechanistic insights, detailed protocols, and troubleshooting strategies.

Mechanistic Foundation of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organic halide.[5] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-bromine bond of the 5-bromo-1-indanone.[6][9] This step forms a Pd(II) intermediate. The reactivity of the aryl bromide is a key factor here; electron-withdrawing groups on the aromatic ring can facilitate this step.[6][10]

-

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12] The choice of base is critical and can significantly influence the reaction rate and yield.[13]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired 5-aryl-1-indanone product.[6] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design and Optimization

The success of a Suzuki coupling with 5-bromo-1-indanone derivatives hinges on the careful selection of several key reaction components.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high catalytic activity. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps.[9][14][15]

-

Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[9][16][17] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

-

Ligands: For aryl bromides, ligands like SPhos, XPhos, and tricyclohexylphosphine have demonstrated high efficacy, often allowing for lower catalyst loadings and milder reaction conditions.[14][15] The use of N-heterocyclic carbene (NHC) ligands has also gained prominence.[10]

The Role of the Base

The base is not merely a spectator; it plays a crucial role in the transmetalation step by forming the reactive boronate species.[7][11]

-

Common Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[13][15]

-

Base Strength: For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[13] The physical state of the base (e.g., finely powdered) can also impact reaction kinetics.[13]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

-

Biphasic Systems: Mixtures of an organic solvent (e.g., toluene, dioxane, THF) with water are common.[13] The aqueous phase helps to dissolve the inorganic base.[13]

-

Anhydrous Conditions: In some cases, anhydrous conditions with a soluble base may be employed. Paradoxically, some "anhydrous" reactions using K₃PO₄ may require trace amounts of water to be effective.[13][18]

Data Presentation: Exemplary Reaction Conditions

The following table summarizes a set of typical conditions for the Suzuki coupling of 5-bromo-1-indanone with various arylboronic acids, providing a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | >90[16] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | ~85 |

| 3 | 4-Thiomethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | ~88[1] |

| 4 | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | ~80 |

Detailed Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from methodologies that have proven effective for the coupling of aryl bromides.[16][19]

Materials:

-

5-Bromo-1-indanone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

-

Schlenk flask or reaction vial with a stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 5-bromo-1-indanone, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add the degassed DME/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.[13] 2. Insufficiently degassed system (oxygen deactivates Pd(0)).[13][20] 3. Poor solubility of reactants.[21] 4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a more active precatalyst/ligand system.[20] 2. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[13] 3. Try a different solvent system or increase the temperature.[21] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent mixtures.[13] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.[20] 2. Use of a Pd(II) source without complete reduction to Pd(0).[6] | 1. Improve degassing procedures.[20] 2. Ensure reaction conditions favor the formation of the active Pd(0) catalyst. |

| Dehalogenation of Starting Material | 1. Presence of water or other protic sources. 2. Certain catalyst/ligand combinations may favor this side reaction. | 1. Use anhydrous solvents and ensure the base is dry. 2. Experiment with different ligands. |

| Protodeboronation of Boronic Acid | 1. Harsh reaction conditions (high temperature, strong base).[20] 2. Presence of excess water. | 1. Attempt the reaction at a lower temperature or with a milder base (e.g., KF).[11] 2. Use a more stable boronic ester derivative (e.g., pinacol ester).[20] |

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone derivatives is a robust and highly versatile method for the synthesis of novel 5-aryl-1-indanones. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of compounds with significant potential in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation and optimization of this powerful synthetic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-1-indanone CAS#: 34598-49-7 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chemcompute.org [chemcompute.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

The Strategic Utility of 6-Bromo-4-fluoro-1-indanone as a Pharmaceutical Intermediate: Application Notes and Protocols

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, halogenated indanones have emerged as versatile intermediates, offering a rigid scaffold and reactive handles for intricate molecular architecture. This guide provides a detailed exploration of 6-bromo-4-fluoro-1-indanone, a key intermediate in the synthesis of targeted therapies, with a focus on its application in the development of kinase inhibitors.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds. Its rigid bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, further enhances the utility of the indanone scaffold by modulating its electronic properties, metabolic stability, and providing sites for further chemical transformations.

Physicochemical Properties and Spectroscopic Data

6-Bromo-4-fluoro-1-indanone is a solid at room temperature with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol |

| CAS Number | 881189-74-8 |

| Appearance | Solid |

Spectroscopic data is crucial for the identification and characterization of this intermediate. While specific spectra are proprietary, typical analytical data would include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Application in the Synthesis of Ceralasertib (AZD6738): A Case Study

A prominent example of the utility of 6-bromo-4-fluoro-1-indanone is its role as a key intermediate in the synthesis of Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy.

The synthesis of Ceralasertib leverages the unique reactivity of 6-bromo-4-fluoro-1-indanone to construct a complex heterocyclic core. The following sections provide detailed protocols for the synthesis of this key intermediate and its subsequent transformation en route to Ceralasertib.

Protocol 1: Synthesis of 6-Bromo-4-fluoro-1-indanone

The synthesis of 6-bromo-4-fluoro-1-indanone is typically achieved through a two-step process, beginning with the synthesis of its precursor, 3-(4-bromo-2-fluorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(4-bromo-2-fluorophenyl)propanoic acid

This precursor can be synthesized via various routes. A common method involves the Heck coupling of 4-bromo-1-fluoro-2-iodobenzene with acrylic acid, followed by reduction.

Step 2: Intramolecular Friedel-Crafts Acylation to Yield 6-Bromo-4-fluoro-1-indanone

The cyclization of 3-(4-bromo-2-fluorophenyl)propanoic acid is a classic example of an intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones.[1]

Reaction Scheme:

References

role of fluorinated indanones in anticancer drug development

An In-Depth Technical Guide to the Role of Fluorinated Indanones in Anticancer Drug Development

Introduction: The Emergence of a Privileged Scaffold

The indanone core, a rigid bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry, serving as a versatile foundation for developing potent and selective therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing critical properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] When combined, the fluorinated indanone scaffold becomes a highly promising platform for the discovery of novel anticancer agents.[4][5] These compounds have demonstrated a remarkable range of anticancer activities, including potent cytotoxicity against diverse cancer cell lines, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.[1][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into fluorinated indanones as a burgeoning class of anticancer therapeutics.

Synthesis of Fluorinated Indanones: Building the Core Scaffold

The most prevalent and efficient method for constructing the fluorinated indanone core is through the intramolecular Friedel-Crafts cyclization of fluorinated phenylpropanoic acids or their more reactive acyl chloride derivatives.[2][7] This reaction is typically promoted by a strong acid. Further molecular diversity can be readily achieved through derivatization, particularly at the C2 position, via reactions like Knoevenagel condensation with various aldehydes to yield 2-benzylidene-1-indanones, a subclass that has shown particularly potent anticancer activity.[7][8]

Protocol 1: Synthesis of 5-Fluoro-1-indanone

This protocol details the synthesis of the parent 5-fluoro-1-indanone scaffold, a key intermediate, via the intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.[2][4]

Causality: Chlorosulfonic acid serves as both the solvent and the strong acid catalyst required to facilitate the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), where the carboxylic acid is converted to a highly reactive acylium ion that then attacks the aromatic ring to form the five-membered ketone ring.

Materials:

-

3-(3-Fluorophenyl)propanoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate (or other suitable organic solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under a fume hood, slowly and carefully add 3-(3-fluorophenyl)propanoic acid (e.g., 2.0 g, 11.8 mmol) to an excess of chlorosulfonic acid (e.g., 20 mL) with stirring. A slow addition is critical to control the initial exothermic reaction.

-

Reaction Progression: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and protonating the product, causing it to precipitate. This must be done cautiously as the quenching process is highly exothermic.[2][4]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 50 mL). The organic solvent will dissolve the desired product, separating it from the aqueous layer.[2]

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate to remove residual water, which could interfere with the final concentration step.[2]

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 5-fluoro-1-indanone.[2]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Laboratory Preparation of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Abstract